

Application Notes & Protocols: Analytical Methods for Pretomanid Quantification

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Compound of Interest		
Compound Name:	Antitubercular agent-29	
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Introduction

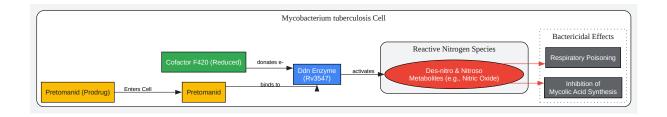
Pretomanid (formerly PA-824) is a novel nitroimidazooxazine antimycobacterial agent and a critical component in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pulmonary tuberculosis.[1][2][3] It is administered orally as part of a combination regimen with bedaquiline and linezolid (BPaL regimen).[4] Pretomanid is a prodrug that requires intracellular activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[1][4][5] This activation leads to the generation of reactive nitrogen species, which inhibit the synthesis of mycolic acids essential for the bacterial cell wall and act as respiratory poisons, leading to bacterial cell death.[4][5][6] This dual mechanism is effective against both replicating and non-replicating (dormant) bacteria.[2][3][5]

Given its crucial role in treating drug-resistant tuberculosis, robust and validated analytical methods are essential for its quantification in various matrices. These methods are vital for pharmaceutical quality control, stability studies, pharmacokinetic analysis in pre-clinical and clinical trials, and therapeutic drug monitoring. This document provides detailed protocols for the quantification of Pretomanid using High-Performance Liquid Chromatography (HPLC) for pharmaceutical dosage forms and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for biological matrices like plasma.

Mechanism of Action Pathway

Pretomanid's efficacy relies on its activation within the mycobacterial cell. The following diagram illustrates this activation pathway.





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Caption: Pretomanid prodrug activation pathway in M. tuberculosis.

Data Presentation: Summary of Analytical Methods

The following tables summarize the validation parameters for commonly used analytical methods for Pretomanid quantification, compiled from various studies.

Table 1: HPLC Methods for Pretomanid Quantification



Parameter	Method 1	Method 2	Method 3
Column	HiQ Sil C18	Xtimate C18 (250mm x 4.6mm; 5μm)	Not Specified
Mobile Phase	10 mM Ammonium Acetate (pH 3) : Methanol (65:35 v/v) [2]	Methanol : Acetonitrile : Ammonium phosphate buffer (55:40:05 v/v/v)[7][8]	Not Specified
Flow Rate	Not Specified	1.0 mL/min[7][8]	Not Specified
Detection (λ)	320 nm[2]	262 nm[7][8]	330 nm
Linearity Range	5-30 μg/mL[2]	10-40 μg/mL[7][8]	200-1200 ng/spot (HPTLC)[9]
Correlation (R ²)	0.9993[2]	0.99[7][8]	0.987 (HPTLC)[9]
LOD	0.817 μg/mL[2]	0.30 μg/mL[7][10]	144.9 ng/spot (HPTLC)[9]
LOQ	2.476 μg/mL[2]	5.0 μg/mL[7][10]	439.36 ng/spot (HPTLC)[9]

| Accuracy (% Recovery)| Not Specified | 98.67% to 99.96%[7][8] | Not Specified |

Table 2: LC-MS/MS Methods for Pretomanid Quantification in Plasma



Parameter	Method 1	Method 2
Matrix	Human Plasma	Rat Plasma
Column	Agilent Poroshell C18[11][12]	Agilent Eclipse Plus C18 (100mm x 2.1mm, 3.5μm)[13]
Flow Rate	400 μL/min[11][12]	Not Specified
Ionization Mode	Positive Ion ESI[11]	Positive Ion ESI[13]
MRM Transition	m/z 360.2 → 175.0[11]	m/z 360.1 → 175.1[13]
Internal Standard	PA-824-d5 (m/z 365.2 → 175.0)[11]	Metronidazole (m/z 172.1 → 128.1)[13]
Linearity Range	10 - 10,000 ng/mL[11][12]	50 - 7,500 ng/mL[13]
Correlation (R²)	Not Specified	> 0.9967[13]
LLOQ	10 ng/mL[11]	50 ng/mL[13]
Accuracy	95.2% to 110%[11][12]	Within ±15% of nominal[13]
Precision (%CV)	< 9%[11][12]	< 15%[13]

| Recovery | 72.4%[11][12] | Within acceptable limits[13] |

Experimental Protocols

Protocol 1: Quantification of Pretomanid in Pharmaceutical Dosage Forms by RP-HPLC

This protocol describes a stability-indicating Reverse-Phase HPLC method for the quantification of Pretomanid in tablet form.

- 1. Materials and Reagents
- · Pretomanid Reference Standard
- Pretomanid Tablets (e.g., 200 mg)



- Methanol (HPLC Grade)
- Ammonium Acetate (HPLC Grade)
- Acetic Acid (HPLC Grade)
- Water (HPLC Grade, filtered)
- Whatman Filter Paper No. 41
- 2. Equipment
- HPLC system with UV Detector
- HiQ Sil C18 column or equivalent
- Analytical Balance
- Ultrasonic Bath
- Volumetric flasks and pipettes
- pH meter
- 3. Preparation of Solutions
- Mobile Phase (Ammonium Acetate Buffer pH 3: Methanol, 65:35 v/v):
 - Prepare a 10 mM Ammonium Acetate solution in HPLC grade water.
 - Adjust the pH to 3.0 using acetic acid.[2]
 - Mix the buffer and methanol in a 65:35 (v/v) ratio.
 - Filter the mixture through a 0.45 μm membrane filter and sonicate for 10 minutes to degas.
 [2]
- Standard Stock Solution (1000 μg/mL):



- Accurately weigh 10 mg of Pretomanid reference standard.
- Transfer to a 10 mL volumetric flask.
- Dissolve and make up the volume with methanol.[2]
- Working Standard Solutions (5-30 μg/mL):
 - Perform serial dilutions from the standard stock solution with methanol to prepare a series
 of working standards in the desired concentration range (e.g., 5, 10, 15, 20, 25, 30 μg/mL).
 [2]
- 4. Sample Preparation
- Weigh and powder 20 tablets to get a uniform mixture.
- Accurately weigh a quantity of the powder equivalent to 10 mg of Pretomanid.
- Transfer to a 10 mL volumetric flask containing approximately 5 mL of methanol.
- Sonicate the mixture for 10 minutes to ensure complete dissolution.
- Make up the volume to 10 mL with methanol to get a concentration of 1000 μg/mL.
- Filter the solution using Whatman filter paper.[2]
- Dilute this solution with methanol to obtain a final concentration within the calibration range (e.g., 10 μg/mL).[2]
- 5. Chromatographic Conditions
- Instrument: HPLC with UV Detector
- Column: HiQ Sil C18
- Mobile Phase: 10 mM Ammonium Acetate (pH 3): Methanol (65:35 v/v)[2]
- Detection Wavelength: 320 nm[2]





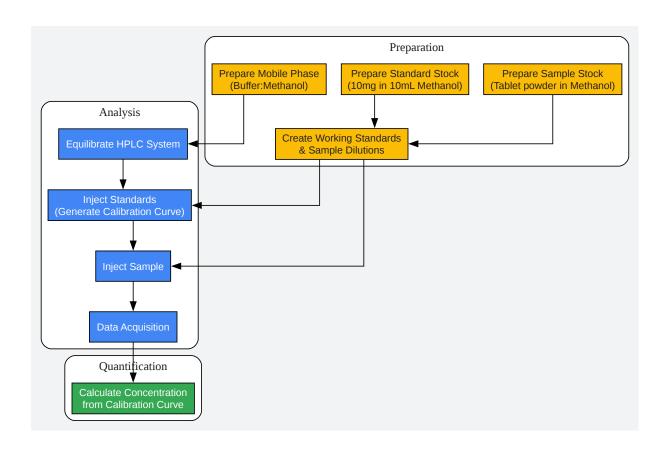


• Injection Volume: 20 μL

• Column Temperature: Ambient

- 6. Procedure & Analysis
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared working standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the prepared sample solution.
- Calculate the concentration of Pretomanid in the sample using the regression equation from the calibration curve.





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Caption: General workflow for HPLC quantification of Pretomanid.

Protocol 2: Quantification of Pretomanid in Human Plasma by LC-MS/MS

This protocol outlines a sensitive method for quantifying Pretomanid in human plasma, suitable for pharmacokinetic studies.



- 1. Materials and Reagents
- Pretomanid Reference Standard
- Pretomanid-d5 (PA-824-d5) as Internal Standard (IS)
- Methanol (LC-MS Grade)
- Acetonitrile (LC-MS Grade)
- Human Plasma (drug-free, with anticoagulant)
- Reagents for mobile phase (e.g., Formic Acid, Ammonium Formate)
- 2. Equipment
- LC-MS/MS System (e.g., AB Sciex API 3200 or equivalent)
- Analytical Column (e.g., Agilent Poroshell C18)
- Microcentrifuge
- Vortex Mixer
- Precision pipettes
- 3. Preparation of Solutions
- Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pretomanid and the internal standard (Pretomanid-d5) in methanol.
- Working Solutions: Prepare working solutions for calibration curve standards and quality controls (QCs) by diluting the stock solutions in methanol or a suitable solvent mixture.
- Plasma Standards and QCs: Spike drug-free human plasma with appropriate volumes of the working solutions to create calibration standards (e.g., 10-10,000 ng/mL) and QCs at low, medium, and high concentrations.[11]
- 4. Sample Preparation (Liquid-Liquid Extraction)



- Pipette 40 μL of plasma sample (unknown, standard, or QC) into a 1.5 mL polypropylene tube.[11]
- Add a fixed amount of the internal standard solution.
- Add a protein precipitation agent (e.g., acetonitrile) or an extraction solvent. Vortex to mix.
- Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet proteins.
- Transfer the supernatant to a clean tube.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase.
- Transfer to an autosampler vial for injection.
- 5. LC-MS/MS Conditions
- Instrument: LC-MS/MS system
- Column: Agilent Poroshell C18[11][12]
- Mobile Phase: Isocratic or gradient elution using a mixture of aqueous and organic phases (e.g., water with 0.1% formic acid and acetonitrile).
- Flow Rate: 400 μL/min[11][12]
- Ion Source: Electrospray Ionization (ESI), Positive Mode[11]
- Detection: Multiple Reaction Monitoring (MRM)
 - Pretomanid Transition: Q1 m/z 360.2 → Q3 m/z 175.0[11]
 - IS (Pretomanid-d5) Transition: Q1 m/z 365.2 → Q3 m/z 175.0[11]
- Key MS Parameters:
 - Ion Spray Voltage: 5500 V[11]







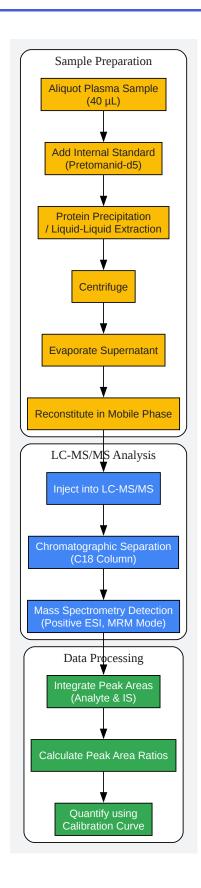
• Temperature: 550°C[11]

Collision Gas: Nitrogen[11]

6. Procedure & Analysis

- Inject the extracted standards, QCs, and samples into the LC-MS/MS system.
- Generate a calibration curve by plotting the peak area ratio (Pretomanid/Internal Standard) against the nominal concentration of the standards, using a weighted linear regression.
- Determine the concentrations of Pretomanid in the QC and unknown samples from the calibration curve.





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Caption: Workflow for LC-MS/MS quantification of Pretomanid in plasma.



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